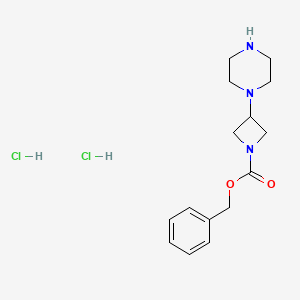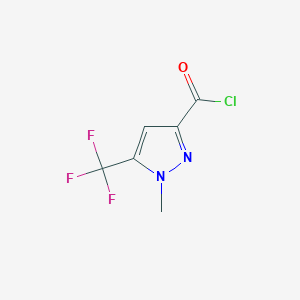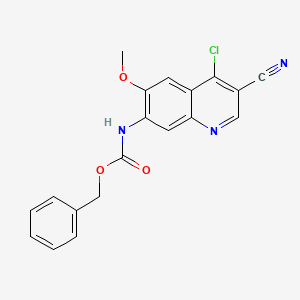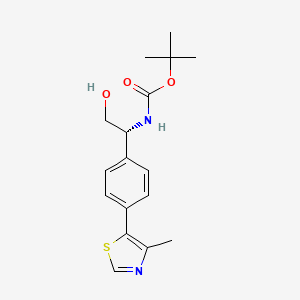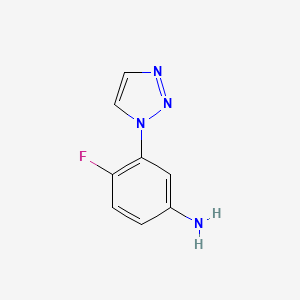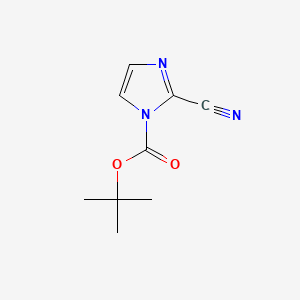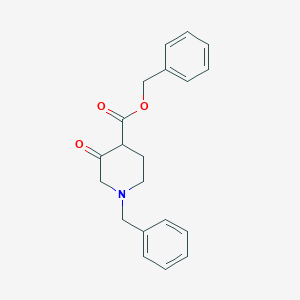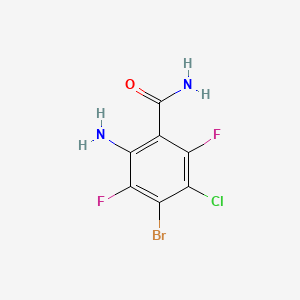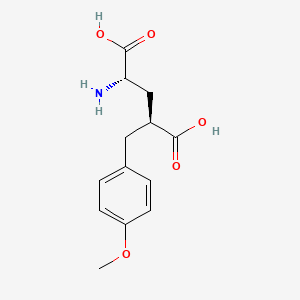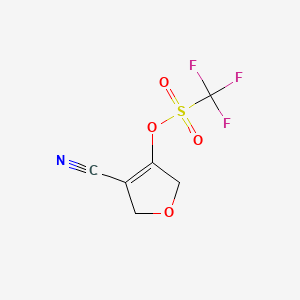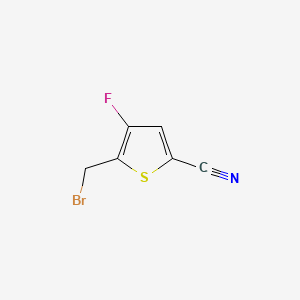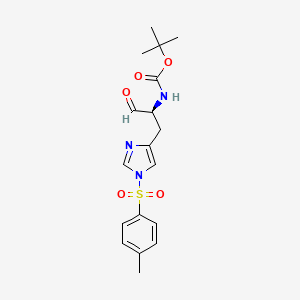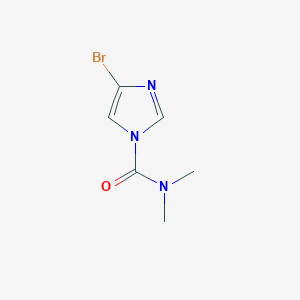
4-Bromo-N,N-dimethyl-1H-imidazole-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-BROMO-N,N-DIMETHYL-1H-IMIDAZOL-1-CARBOXAMIDE is a chemical compound belonging to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a bromine atom at the 4th position and a carboxamide group at the 1st position, with N,N-dimethyl substitution.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-BROMO-N,N-DIMETHYL-1H-IMIDAZOL-1-CARBOXAMIDE typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar cyclization reactions, optimized for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 4-BROMO-N,N-DIMETHYL-1H-IMIDAZOL-1-CARBOXAMIDE undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents such as lithium aluminum hydride.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted imidazoles can be formed.
Oxidation Products: Oxidized derivatives of the imidazole ring.
Reduction Products: Reduced forms of the imidazole compound.
Wissenschaftliche Forschungsanwendungen
4-BROMO-N,N-DIMETHYL-1H-IMIDAZOL-1-CARBOXAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of various functional materials and catalysts.
Wirkmechanismus
The mechanism of action of 4-BROMO-N,N-DIMETHYL-1H-IMIDAZOL-1-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Imidazole: The parent compound, lacking the bromine and carboxamide groups.
1H-Imidazole-4-carboxamide: Similar structure but without the N,N-dimethyl substitution.
4-Bromo-1H-imidazole: Lacks the carboxamide group.
Uniqueness: 4-BROMO-N,N-DIMETHYL-1H-IMIDAZOL-1-CARBOXAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C6H8BrN3O |
|---|---|
Molekulargewicht |
218.05 g/mol |
IUPAC-Name |
4-bromo-N,N-dimethylimidazole-1-carboxamide |
InChI |
InChI=1S/C6H8BrN3O/c1-9(2)6(11)10-3-5(7)8-4-10/h3-4H,1-2H3 |
InChI-Schlüssel |
QJFLWIAYRWFBJB-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C(=O)N1C=C(N=C1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


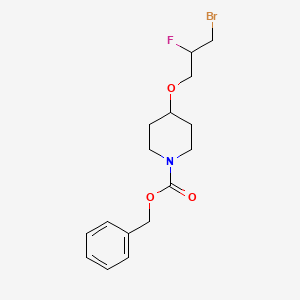
![Naphtho[1,2-b]benzofuran-9-ylboronic acid](/img/structure/B13918777.png)
